2-(Trifluoromethyl)thiazole-5-carbaldehyde

説明

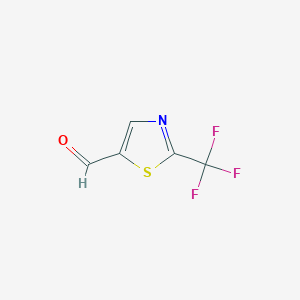

2-(Trifluoromethyl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and an aldehyde (-CHO) group at position 3. Thiazole derivatives are pivotal in medicinal chemistry due to their bioactivity, and the trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in drug discovery and agrochemical research .

特性

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTOCBWWASQPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590497 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-38-1 | |

| Record name | 2-(Trifluoromethyl)-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903130-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-(Trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2-(Trifluoromethyl)thiazole-5-carboxylic acid.

Reduction: 2-(Trifluoromethyl)thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学的研究の応用

2-(Trifluoromethyl)thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用機序

The mechanism of action of 2-(Trifluoromethyl)thiazole-5-carbaldehyde is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their activity. The thiazole ring can interact with various molecular targets, including receptors and enzymes, through hydrogen bonding and π-π interactions.

類似化合物との比較

Structural Variations and Key Properties

The following table summarizes critical differences between 2-(Trifluoromethyl)thiazole-5-carbaldehyde and its analogues:

Key Observations

Fluorine or methoxy groups on the phenyl ring (e.g., ) modulate electronic properties, affecting hydrogen bonding and solubility.

Biological Relevance :

生物活性

2-(Trifluoromethyl)thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula CHFNOS. It features a trifluoromethyl group attached to a thiazole ring, with a carbaldehyde substituent at the 5-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 179.13 g/mol

- Functional Groups : Trifluoromethyl, thiazole, aldehyde

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde group can form covalent interactions with biological targets, influencing enzyme and receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Inhibition of cell cycle progression leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cancer cells.

Case Study: Anticancer Efficacy

In a study involving human glioblastoma and melanoma cell lines, this compound demonstrated significant cytotoxicity with IC values comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance its anticancer potential.

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| This compound | U251 (glioblastoma) | 23.30 ± 0.35 |

| This compound | WM793 (melanoma) | <30 |

Antiviral Activity

Recent investigations into thiazole derivatives have highlighted their potential as antiviral agents. In particular, derivatives of this compound have shown inhibitory effects against flavivirus replication in vitro.

Research Findings

A study assessed various thiazole compounds for their ability to inhibit yellow fever virus replication. Compounds exhibiting over 50% inhibition at concentrations of 50 µM were further analyzed for their effective concentration (EC) values.

| Compound | Viral Inhibition (%) | EC (µM) |

|---|---|---|

| Thiazole Derivative A | 60% | 15 |

| Thiazole Derivative B | 55% | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function.

- Lipophilicity Enhancement : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.

- Interference with Signaling Pathways : The compound may modulate signaling pathways involved in cell survival and proliferation.

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm (¹H NMR). The thiazole ring protons resonate between δ 7.5–8.5 ppm .

- HPLC : Retention times vary by method (e.g., 1.01–1.70 minutes under SQD-FA05 conditions) .

- LCMS : Expected [M+H]+ = 222.0 (calculated for C₆H₃F₃NOS+) .

Advanced Analysis for Contradictory Data

Discrepancies in LCMS or NMR may arise from tautomerism (e.g., thione-thiol equilibria) or residual solvents. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve ambiguities. For example, LCMS peaks at m/z 450 [M+H₂O]+ suggest hydration artifacts under humid conditions .

What strategies mitigate instability of the aldehyde group during storage or reactions?

Basic Stability Considerations

The aldehyde group is prone to oxidation and nucleophilic attack. Recommendations:

- Storage: Under inert gas (N₂/Ar) at −20°C in amber vials.

- Stabilizers: Addition of 1–5% hydroquinone inhibits peroxide formation .

Advanced Reactivity Control

Derivatization (e.g., formation of oximes or hydrazones) temporarily protects the aldehyde. For example, condensation with hydroxylamine hydrochloride generates a stable oxime intermediate, which can be regenerated via acidic hydrolysis .

How does this compound participate in multicomponent reactions for complex heterocycles?

Basic Applications

The aldehyde serves as a key electrophile in Knoevenagel condensations or Schiff base formations. For instance, coupling with aminothiazoles yields imine-linked hybrids, which are precursors for antimicrobial agents .

Advanced Reaction Design

In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the trifluoromethyl group enhances electron deficiency, improving reactivity with aryl boronic acids. Side reactions (e.g., decarbonylation) are minimized using bulky phosphine ligands (XPhos) at 80–100°C .

What analytical challenges arise when studying tautomerism or isomerism in this compound?

Advanced Data Interpretation

The thiazole-aldehyde system may exhibit keto-enol tautomerism, complicating spectral assignments. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can freeze equilibria, revealing distinct signals for each tautomer. Computational methods (DFT) predict dominant tautomeric forms under specific conditions .

How is this compound utilized in the synthesis of bioactive molecules?

Case Study: Anticancer Agents

this compound is a building block for phenoxymethylbenzimidazole-triazole hybrids. Example protocol:

Condense with 2-aminobenzimidazoles to form Schiff bases.

Click chemistry with propargyl acetates generates triazole-linked derivatives.

Cytotoxicity screening against MCF-7 cells (IC₅₀ values: 2–8 µM) .

Advanced SAR Studies

The trifluoromethyl group enhances metabolic stability and membrane permeability. Docking simulations (e.g., with EGFR kinase) show hydrophobic interactions between the CF₃ group and active-site residues .

What are common impurities in synthesized batches, and how are they quantified?

Q. Advanced Purity Assessment

- Byproducts : Unreacted enaminones or thiocyanate adducts.

- Quantification : Use of internal standards (e.g., deuterated analogs) in LCMS. Limits of detection (LOD) < 0.1% achievable via UPLC-QTOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。